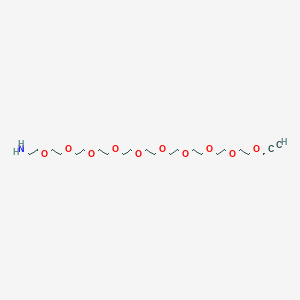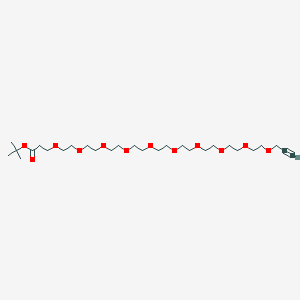
Propargyl-PEG7-t-Butylester
Übersicht
Beschreibung
Propargyl-PEG7-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives with hydroxyl, carboxyl, mercapto, or hydrazide end groups was achieved with simplicity yet high efficiency . PEG (Mw = 3500 Da) with an α-hydroxyl group and an ω-carboxyl was used as the starting polymer . The carboxyl group of the bifunctional PEG was modified into a propargyl, then carboxyl, mercapto, or hydrazide groups were introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .
Molecular Structure Analysis
The molecular formula of Propargyl-PEG7-t-butyl ester is C22H40O9 . It has a molecular weight of 448.6 g/mol . The structure comprises a propargyl group and a t-butyl protected carboxyl group .
Chemical Reactions Analysis
The propargyl group in Propargyl-PEG7-t-butyl ester can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Physical And Chemical Properties Analysis
Propargyl-PEG7-t-butyl ester has a molecular formula of C22H40O9 and a molecular weight of 448.6 g/mol . It is a PEG derivative that contains a propargyl group and a t-butyl protected carboxyl group .
Wissenschaftliche Forschungsanwendungen
Synthese von Heterobifunktionellen Poly(ethylenglykol)
Propargyl-PEG7-t-Butylester wird bei der Synthese von propargyl-terminierten heterobifunktionellen Poly(ethylenglykol) (PEG)-Derivaten verwendet {svg_1}. Diese Derivate haben Hydroxyl-, Carboxyl-, Mercapto- oder Hydrazid-Endgruppen. Die Synthesemethode ist einfach, aber sehr effizient {svg_2}.
Entwicklung von PEG-basierten Biokonjugaten
Die mit this compound synthetisierten heterobifunktionellen PEG-Derivate können bei der Entwicklung von PEG-basierten Biokonjugaten verwendet werden {svg_3}. Diese Biokonjugate haben eine Vielzahl von biomedizinischen Anwendungen {svg_4}.
Biomedizinische Anwendungen
Aufgrund seiner geringen Toxizität, guten Hydrophilie, exzellenten Biokompatibilität und Bioabbaubarkeit kann PEG in verschiedenen biomedizinischen Anwendungen eingesetzt werden, z. B. bei der Proteinmodifikation, PEG-Arzneimittelkonjugaten, Polymermizellen und 3D-Gerüstmaterialien in der Gewebezüchtung und regenerativen Medizin {svg_5}.
Synthese von Propargylierungsmitteln
This compound kann bei der Synthese von Propargylierungsmitteln verwendet werden {svg_6}. Diese Mittel eröffnen neue Synthesewege für die weitere Ausarbeitung {svg_7}.
Synthese komplexer Bausteine und Zwischenprodukte
Die Propargylgruppe in this compound ist sehr vielseitig. Ihre Einführung in kleine Molekülbausteine ermöglicht die Synthese und Funktionalisierung von ausgefeilteren/komplexeren Bausteinen und Zwischenprodukten {svg_8}.
PROTAC-Linker
This compound ist ein Polyethylenglykol (PEG)-basierter PROTAC-Linker {svg_9}. Er kann bei der Synthese einer Reihe von PROTACs verwendet werden {svg_10}.
Click-Chemie
Die Propargylgruppe in this compound reagiert mit Azidverbindungen über kupferkatalysierte Click-Chemie zu einer stabilen Triazolbindung {svg_11}.
Entschützung der Carboxylgruppe
Unter sauren Bedingungen kann die Carboxylgruppe in this compound entschützt werden {svg_12}. Diese Eigenschaft kann in verschiedenen chemischen Reaktionen genutzt werden.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargyl-ended PEG derivatives like Propargyl-PEG7-t-butyl ester could have significant potential for future developments in this field .
Biochemische Analyse
Biochemical Properties
The propargyl group in Propargyl-PEG7-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, yielding a stable triazole linkage . This interaction allows Propargyl-PEG7-t-butyl ester to form connections with a variety of enzymes, proteins, and other biomolecules, expanding its utility in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of Propargyl-PEG7-t-butyl ester is primarily through its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This interaction can potentially influence enzyme activity, gene expression, and other molecular processes. More detailed studies are required to fully elucidate these mechanisms.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O9/c1-5-7-24-9-11-26-13-15-28-17-19-30-20-18-29-16-14-27-12-10-25-8-6-21(23)31-22(2,3)4/h1H,6-20H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHHJKFUMHBJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)
![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)





